molecular formula C19H17N3O2S3 B2689532 5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 896679-41-7

5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2689532
CAS No.: 896679-41-7
M. Wt: 415.54
InChI Key: CMGYXRBBPNCVNY-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide: is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent such as ethanol or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the nitro group (if present) to an amine.

  • Substitution: : Replacement of the sulfonamide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA.

  • Reduction: : Using reducing agents like tin chloride or iron powder.

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

  • Medicinal Chemistry: : It can serve as a lead compound for the development of new drugs, particularly as an inhibitor of various enzymes or receptors.

  • Material Science: : Its unique structure may be useful in the design of new materials with specific properties.

  • Organic Synthesis: : It can be used as a building block for the synthesis of more complex molecules.

Comparison with Similar Compounds

This compound can be compared with other thiazolo[5,4-b]pyridine derivatives, which may have similar structures but different substituents. The uniqueness of this compound lies in its specific substituents, such as the ethyl group and the sulfonamide moiety, which can influence its biological activity and chemical properties.

List of Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives

  • Thiazolo[5,4-b]pyridine derivatives with different substituents

  • Other sulfonamide-containing compounds

5-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide , its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

5-ethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c1-3-13-9-10-17(25-13)27(23,24)22-15-7-4-6-14(12(15)2)18-21-16-8-5-11-20-19(16)26-18/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGYXRBBPNCVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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